![molecular formula C48H54FeP2 B2469191 Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron CAS No. 851308-40-2](/img/no-structure.png)

Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

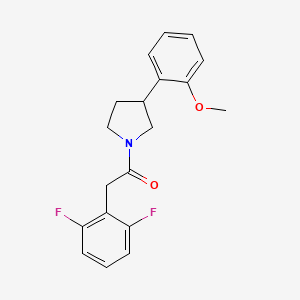

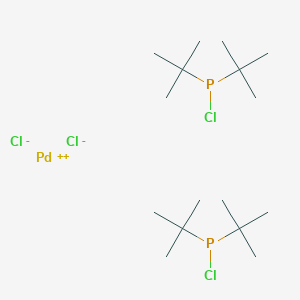

Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron is a useful research compound. Its molecular formula is C48H54FeP2 and its molecular weight is 748.753. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis of Complex Polyphosphanes : A study by Feldmann and Weigand (2012) demonstrates the synthesis of complex polyphosphanes, including the efficient one-pot synthesis of unique hexaphosphane and ethylene-bridged bis-isotetraphosphane from related precursors. This showcases the potential of complex polyphosphanes in transition metal chemistry (Feldmann & Weigand, 2012).

Investigations into Reactivity and Structure : Research by Bellow et al. (2015) investigates the reactivity of an iron bis(alkoxide) complex with various aryl azides, demonstrating different reactivity modes. This study highlights the structural diversity and reactivity potential of iron complexes in various chemical reactions (Bellow et al., 2015).

Catalysis and Reaction Mechanisms

Catalytic Activity in Polymerization : Yamamoto et al. (1993) focused on the photo-oxidative polymerization of bis(3,5-dimethylphenyl) disulfide, demonstrating the role of such compounds in efficient polymer formation at room temperature (Yamamoto et al., 1993).

Application in Asymmetric Hydroamination : Gischig and Togni (2005) explored the use of PdII complexes with tridentate PCP N-Heterocyclic Carbene Ligands in asymmetric hydroamination of cyano olefins. This highlights the application of such complexes in specific, stereoselective organic transformations (Gischig & Togni, 2005).

Metal Complexes and Coordination Chemistry

Nickel and Iron Complexes with Ligands : Speiser, Braunstein, and Saussine (2004) investigated nickel and iron complexes with oxazoline- or pyridine-phosphonite ligands, focusing on their synthesis, structure, and application in catalytic oligomerization of ethylene. This study contributes to understanding the coordination chemistry and catalytic applications of such complexes (Speiser, Braunstein, & Saussine, 2004).

Synthesis and Biological Activities of Metal Complexes : Saini et al. (2016) presented the synthesis and biological activities of salen-based metal complexes, exploring their structural motifs and applications in biological systems. This research provides insights into the potential therapeutic applications of these complexes (Saini et al., 2016).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron involves the reaction of 3,5-dimethylphenylmagnesium bromide with (1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl chloride, followed by the addition of cyclopentadiene and iron trichloride. The final product is obtained by the removal of the iron catalyst and purification of the crude product.", "Starting Materials": [ "3,5-dimethylphenylmagnesium bromide", "(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl chloride", "cyclopentadiene", "iron trichloride" ], "Reaction": [ "Step 1: 3,5-dimethylphenylmagnesium bromide is prepared by the reaction of 3,5-dimethylbromobenzene with magnesium in dry ether.", "Step 2: (1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl chloride is prepared by the reaction of (1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethanol with thionyl chloride.", "Step 3: 3,5-dimethylphenylmagnesium bromide is added dropwise to a solution of (1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl chloride in dry ether at -78°C. The reaction mixture is then stirred at room temperature for 2 hours.", "Step 4: Cyclopentadiene is added to the reaction mixture and the temperature is raised to 0°C. The mixture is stirred for 1 hour.", "Step 5: Iron trichloride is added to the reaction mixture and the temperature is raised to 50°C. The mixture is stirred for 4 hours.", "Step 6: The iron catalyst is removed by filtration and the crude product is purified by column chromatography to obtain Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron." ] } | |

Número CAS |

851308-40-2 |

Fórmula molecular |

C48H54FeP2 |

Peso molecular |

748.753 |

Nombre IUPAC |

bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron |

InChI |

InChI=1S/C43H44P2.C5H10.Fe/c1-29-23-30(2)26-36(25-29)44(37-27-31(3)24-32(4)28-37)33(5)38-19-12-22-41(38)45(42-20-10-15-34-13-6-8-17-39(34)42)43-21-11-16-35-14-7-9-18-40(35)43;1-2-4-5-3-1;/h6-11,13-18,20-21,23-28,33,38,41H,12,19,22H2,1-5H3;1-5H2;/t33-,38?,41?;;/m0../s1 |

Clave InChI |

IWQSRCJVJZWHFY-VUHOYTSKSA-N |

SMILES |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76)C.C1CCCC1.[Fe] |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2469109.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]-1-methyl-8-phenyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/structure/B2469110.png)

![N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2469112.png)

![N-[4-(3,7-Dioxa-10-azaspiro[5.6]dodecane-10-carbonyl)phenyl]prop-2-enamide](/img/structure/B2469116.png)

![4,6-diamino-1-(4-fluorophenyl)-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B2469118.png)

![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2469120.png)

![1-Morpholino-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2469125.png)

![9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2469130.png)